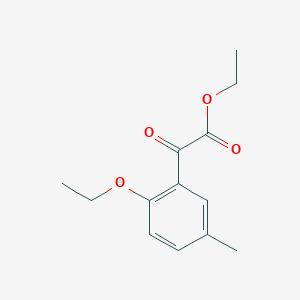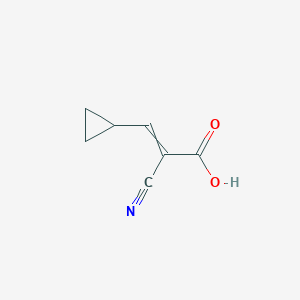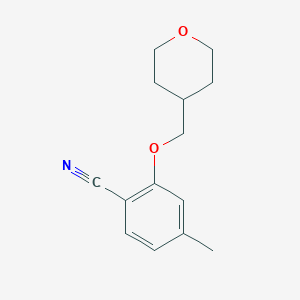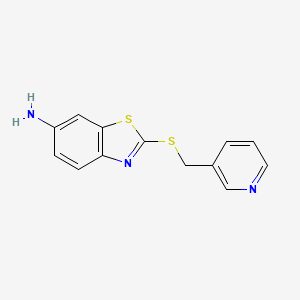
1-(5-Fluoro-2-methylphenyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-methylphenyl)butan-1-ol is an organic compound with the molecular formula C10H13FO It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-6-methylbenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts and solvents are selected to enhance the reaction rate and selectivity, while purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Fluoro-2-methylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: 1-(3-Fluoro-6-methylphenyl)-1-butanone, 1-(3-Fluoro-6-methylphenyl)butanoic acid.
Reduction: 1-(3-Fluoro-6-methylphenyl)butane, this compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Fluoro-2-methylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the phenyl ring contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of the reaction.
Comparaison Avec Des Composés Similaires
- 1-(3-Fluoro-6-methylphenyl)ethanol
- 1-(3-Fluoro-6-methylphenyl)propanol
- 1-(3-Fluoro-6-methylphenyl)pentanol
Comparison: 1-(5-Fluoro-2-methylphenyl)butan-1-ol is unique due to its specific butanol chain length, which influences its physical and chemical properties. Compared to its shorter or longer chain analogs, this compound may exhibit different solubility, reactivity, and biological activity. The presence of the fluorine atom also imparts distinct electronic and steric effects, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(5-fluoro-2-methylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h5-7,11,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFQQBWAYCUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)F)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B7871375.png)


![N-[(5-ethylfuran-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B7871400.png)
![Propyl[(quinolin-4-yl)methyl]amine](/img/structure/B7871401.png)
![Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine](/img/structure/B7871404.png)




